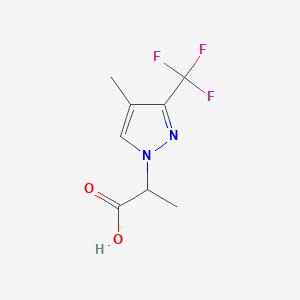

2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Description

Historical Development of Pyrazole Carboxylic Acid Research

The study of pyrazole derivatives dates to the late 19th century, with E. Buchner’s pioneering work on pyrazole tricarboxylic acid decarboxylation in 1889. Early synthetic routes, such as L. Balbiano’s condensation of epichlorhydrin with hydrazine hydrate (1890), established foundational methods for pyrazole core formation. The introduction of carboxylic acid functionalities to pyrazoles emerged later, driven by interest in enhancing water solubility and biological interaction capabilities. By the mid-20th century, researchers recognized that carboxylation at strategic positions (e.g., C-3 or C-5) could modulate electronic properties while retaining heterocyclic stability. The specific integration of trifluoromethyl groups into pyrazole-carboxylic acid systems gained momentum in the 1990s, as fluorinated compounds demonstrated improved pharmacokinetic profiles in drug discovery.

Significance of Trifluoromethyl-Substituted Pyrazoles in Chemical Research

Trifluoromethyl-substituted pyrazoles, such as 2-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, exhibit unique physicochemical properties:

- Enhanced Lipophilicity : The -CF3 group increases membrane permeability, critical for central nervous system-targeting therapeutics.

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation, extending half-life in biological systems.

- Bioisosteric Effects : The trifluoromethyl group often mimics -CH3 or -Cl groups while altering target binding kinetics.

Recent pharmacological studies highlight their roles as kinase inhibitors, COX-2 modulators, and antiviral agents. For example, derivatives bearing both carboxylic acid and trifluoromethyl groups show promise in AT (II) receptor inhibition for hypertension management.

Current Research Landscape and Knowledge Gaps

Contemporary synthesis strategies emphasize efficiency and regioselectivity:

- One-Pot Methods : RCOOH/TfOH/TFAA-mediated acylation enables direct conversion of arenes to pyrazoles via β-diketone intermediates.

- Regioselective Fluorination : Hokkaido University’s approach using 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones achieves >90% selectivity for 3-CF3 pyrazoles.

Despite advances, critical gaps persist:

Research Questions and Objectives

This review addresses three core questions:

- How do modern synthetic methodologies improve yield and selectivity for trifluoromethyl pyrazole carboxylic acids?

- What structural features govern the biological activity of 2-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid analogs?

- Can computational modeling predict regiochemical outcomes in fluorine-rich pyrazole systems?

Ongoing objectives include optimizing solvent-free cyclization protocols and expanding the compound’s utility in metalloproteinase inhibition studies.

Properties

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-4-3-13(5(2)7(14)15)12-6(4)8(9,10)11/h3,5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNYPKTTZIVUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(F)(F)F)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound, such as 4-methyl-3-(trifluoromethyl)-1H-pyrazole.

Introduction of the propanoic acid group: This step involves the alkylation of the pyrazole ring with a suitable halogenated propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has been studied for its potential as a therapeutic agent. The pyrazole moiety is a common scaffold in drug discovery, particularly for anti-inflammatory and analgesic agents. Recent studies have highlighted its role in inhibiting specific enzymes linked to inflammatory pathways.

- Case Study : A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Agricultural Chemistry

The compound has shown promise as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.

- Case Study : Research indicates that pyrazole derivatives can effectively control pest populations by interfering with their metabolic pathways, leading to increased crop yields .

Materials Science

In materials science, 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can be utilized in the synthesis of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds or hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and potentially lower biological activity.

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid: Similar structure but with the methyl group replaced by a hydrogen atom, which may affect its reactivity and binding interactions.

Uniqueness

The presence of both the methyl and trifluoromethyl groups in 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid imparts unique electronic and steric properties, enhancing its potential as a versatile building block in synthetic chemistry and drug design. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Biological Activity

2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group and a propanoic acid moiety, contributing to its unique chemical properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | S. aureus | 15.625 µM |

| 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | E. coli | 31.25 µM |

These findings suggest that the compound may possess bactericidal properties, potentially through mechanisms such as inhibition of protein synthesis or disruption of cell wall integrity .

Anti-inflammatory Potential

In addition to antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. A related study indicated that compounds with similar structures effectively reduced pro-inflammatory cytokine production in vitro .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid. The study utilized both planktonic and biofilm-forming bacterial strains to assess the compound's effectiveness.

Results:

- The compound showed significant inhibition of biofilm formation in S. aureus and Pseudomonas aeruginosa.

- The biofilm minimum inhibitory concentration (MBIC) was determined to be approximately 62 µg/mL for S. aureus, indicating moderate efficacy compared to standard antibiotics like ciprofloxacin .

The proposed mechanisms for the biological activity of 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid include:

- Inhibition of Protein Synthesis: Similar compounds have been shown to interfere with ribosomal function.

- Disruption of Cell Membrane Integrity: The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, and how is regioselectivity ensured?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between a β-ketoester derivative and a substituted hydrazine. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid produces pyrazole derivatives through regioselective cyclization . Key steps include:

- Regioselectivity control : Electron-withdrawing groups (e.g., trifluoromethyl) on the hydrazine precursor direct cyclization to the desired position .

- Post-functionalization : The propanoic acid moiety can be introduced via hydrolysis of an ester intermediate or Michael addition to α,β-unsaturated carbonyl systems .

Basic: What analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., EN300-233196, 95% purity) is standard. Retention time matching against certified reference materials ensures accuracy .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify substituent positions on the pyrazole ring (e.g., trifluoromethyl at C3, methyl at C4) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHFNO, theoretical 294.09 Da) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) .

Advanced: How can contradictory spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved during characterization?

Methodological Answer:

Contradictions often arise from dynamic proton exchange or conformational isomerism . Strategies include:

- Variable-Temperature NMR : Suppresses exchange broadening and reveals hidden signals (e.g., hydroxyl protons in hydrogen-bonded networks) .

- 2D NMR Techniques : COSY and NOESY distinguish overlapping signals by correlating through-space and through-bond interactions .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Advanced: What strategies are used to study structure-activity relationships (SAR) for pyrazole-propanoic acid derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with bromo or difluoromethyl groups) and assess biological activity. For example, 2-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a common analog .

- Biological Assays : Test analogs against target receptors (e.g., glucagon receptor antagonism via competitive binding assays) .

- Molecular Docking : Align derivatives with receptor active sites (e.g., trifluoromethyl groups enhance hydrophobic interactions) .

Advanced: How are regioselectivity challenges addressed in pyrazole ring formation?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., methoxy or nitro) to steer electrophilic substitution .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring thermodynamically stable regioisomers .

- Steric and Electronic Modulation : Bulky substituents (e.g., tert-butyl) at specific positions block undesired reaction pathways .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : The carboxylic acid group protonates below pH 3, increasing solubility. Stability studies in buffers (pH 1–10) show degradation via decarboxylation above pH 8 .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~150°C. Store at −20°C under inert atmosphere to prevent hydrolysis .

Advanced: How is computational chemistry applied to optimize synthetic routes?

Methodological Answer:

- Reaction Pathway Modeling : Software like Gaussian or Schrödinger predicts transition states and intermediates for key steps (e.g., cyclization barriers) .

- Solvent Optimization : COSMO-RS simulations identify solvents (e.g., ethanol/acetic acid mixtures) that maximize yield while minimizing side reactions .

Basic: What chromatographic methods are suitable for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate unreacted hydrazines or ester intermediates .

- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities (retention time ~12 min) .

Advanced: How are crystallographic data utilized to validate molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Confirms bond lengths (e.g., C–F bond ~1.34 Å) and dihedral angles (e.g., pyrazole-phenyl tilt ~48.97°) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds stabilize crystal packing) .

Advanced: What are the best practices for handling discrepancies in biological assay results across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.